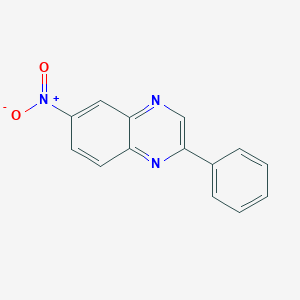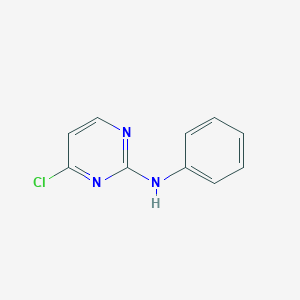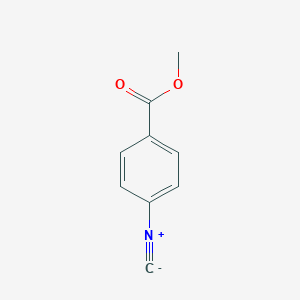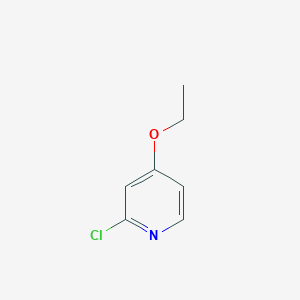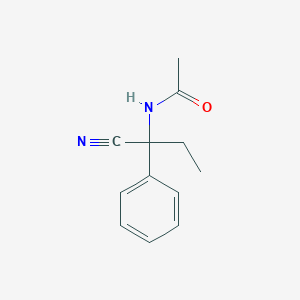
N-(1-cyano-1-phenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-phenylpropyl)acetamide, commonly known as CPP-ACP, is a bioactive compound that has gained significant attention in the field of dentistry due to its potential role in preventing dental caries. This compound is a derivative of casein phosphopeptides (CPPs) and has been shown to have a high affinity for tooth enamel, making it an effective agent for remineralization of dental enamel.
Wirkmechanismus
CPP-ACP works by binding to the surface of tooth enamel and forming a protective layer that helps to prevent demineralization and promote remineralization. CPP-ACP also helps to stabilize calcium and phosphate ions, which are essential for the formation of hydroxyapatite crystals in tooth enamel.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have several biochemical and physiological effects. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to remineralize dental enamel. CPP-ACP also has antimicrobial properties, which can help to prevent the growth of bacteria that cause dental caries.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-ACP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also soluble in water, which makes it easy to work with in experiments. However, CPP-ACP has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, the cost of CPP-ACP can be prohibitive for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on CPP-ACP. One area of interest is the development of new formulations of CPP-ACP that can be used in different applications, such as mouthwashes or toothpaste. Another area of interest is the development of new methods for delivering CPP-ACP to the tooth enamel, such as nanoparticles or micelles. Additionally, further research is needed to fully understand the mechanism of action of CPP-ACP and its potential applications in other areas of medicine.
Synthesemethoden
CPP-ACP is synthesized by the reaction of casein phosphopeptides with sodium cyanide and phenylacetyl chloride. The reaction results in the formation of a white crystalline powder that is soluble in water and has a molecular weight of 493.6 g/mol.
Wissenschaftliche Forschungsanwendungen
CPP-ACP has been extensively studied for its potential application in preventing dental caries. Several studies have shown that CPP-ACP can effectively remineralize dental enamel and reduce the incidence of dental caries. CPP-ACP has also been shown to have antimicrobial properties, which can help prevent the growth of bacteria that cause dental caries.
Eigenschaften
CAS-Nummer |
5009-07-4 |
|---|---|
Produktname |
N-(1-cyano-1-phenylpropyl)acetamide |
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
N-(1-cyano-1-phenylpropyl)acetamide |
InChI |
InChI=1S/C12H14N2O/c1-3-12(9-13,14-10(2)15)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
XXJOYBGWMQMEQQ-UHFFFAOYSA-N |
SMILES |
CCC(C#N)(C1=CC=CC=C1)NC(=O)C |
Kanonische SMILES |
CCC(C#N)(C1=CC=CC=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



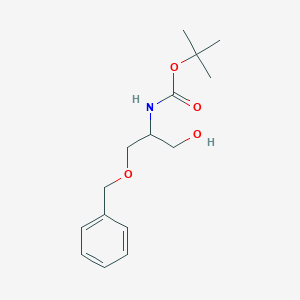
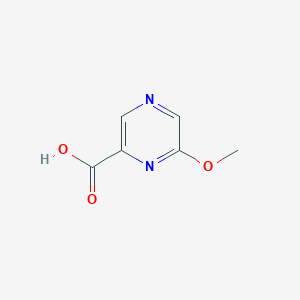
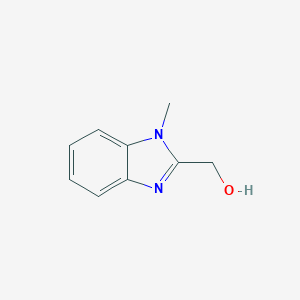
![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)
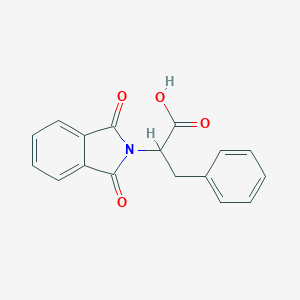
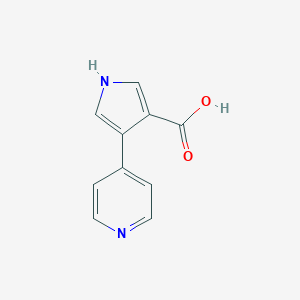
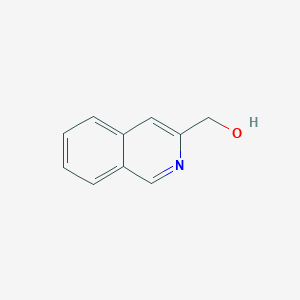
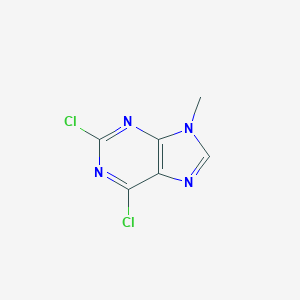
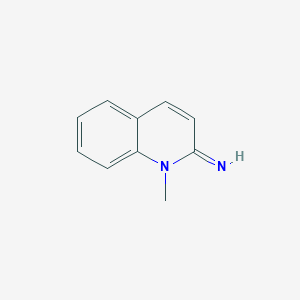
![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)
